Risedronate Sodium is the sodium salt of risedronic acid, a synthetic pyridinyl bisphosphonate. Risedronic acid binds to hydroxyapatite crystals in bone and inhibits osteoclast-dependent bone resorption.
A pyridine and diphosphonic acid derivative that acts as a CALCIUM CHANNEL BLOCKER and inhibits BONE RESORPTION.
Risedronate sodium
CAS No.: 115436-72-1
Cat. No.: VC20769125
Molecular Formula: C7H11NNaO7P2
Molecular Weight: 306.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 115436-72-1 |
---|---|
Molecular Formula | C7H11NNaO7P2 |
Molecular Weight | 306.10 g/mol |
IUPAC Name | sodium;(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid |
Standard InChI | InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15); |
Standard InChI Key | JAROYDNJQWMRAM-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Canonical SMILES | C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
Appearance | Assay:≥95%A crystalline solid |
Chemical Structure and Properties
Molecular Formula and Weight
Risedronate sodium has the molecular formula C₇H₁₀NNaO₇P₂, distinguishing it from the parent compound risedronic acid (C₇H₁₁NO₇P₂) . The molecular weight of risedronate sodium is 305.09 g/mol, while risedronic acid has a slightly lower weight of 283.11 g/mol . This heterocyclic compound contains a pyridine ring with two phosphonate groups, which are crucial for its binding properties and therapeutic effects .
Table 1: Basic Chemical Properties of Risedronate Sodium
Chemical Characteristics
Risedronate sodium is characterized by its unique chemical structure, which influences its pharmacological properties and clinical efficacy . The compound features a pyridine ring with two phosphonate groups attached to a carbon atom, a configuration that determines its high potency compared to earlier non-nitrogen-containing bisphosphonates . This structure contributes to its strong inhibitory effect on the enzyme farnesyl pyrophosphate synthase (FPPS), which is essential for osteoclast function .
The heterocyclic nature of risedronate confers specific binding properties to hydroxyapatite crystals in bone tissue . Compared to other bisphosphonates, risedronate has a moderate binding affinity for bone mineral, which is significantly lower than that of zoledronic acid and alendronate . This characteristic affects its distribution within bone tissue, potency, and duration of action .
Mechanism of Action
Interaction with Bone Structure
Risedronate sodium exhibits a high affinity for hydroxyapatite crystals in the bone mineral matrix, allowing it to selectively target bone tissue . Upon administration, approximately 50% of the absorbed dose binds to bones, where it can remain for several weeks . This selective targeting is fundamental to its therapeutic effects and limits systemic exposure to other tissues .
The compound's interaction with bone structure is characterized by its binding to hydroxyapatite crystals, which initiates a cascade of events leading to the inhibition of bone resorption . This process is particularly important in conditions with high bone turnover, such as postmenopausal osteoporosis and Paget's disease, where excessive bone resorption leads to skeletal fragility and increased fracture risk .
Cellular Effects
At the cellular level, risedronate sodium primarily acts by inhibiting osteoclast-mediated bone resorption . The mechanism involves several steps, beginning with the binding of risedronic acid to bone hydroxyapatite . During bone resorption, local acidification releases the bound risedronic acid, which is then taken up by osteoclasts through fluid-phase endocytosis .
Within osteoclasts, endocytic vesicles are acidified, releasing risedronic acid into the cytosol . The compound then exerts its primary effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway . This inhibition prevents the post-translational modification of small GTP-binding proteins essential for osteoclast function, ultimately leading to osteoclast apoptosis .
Pharmacological Properties
Absorption and Bioavailability
Risedronate sodium is characterized by poor oral bioavailability, which is a common feature of bisphosphonates . After oral administration, only a small percentage of the dose is absorbed, with an oral bioavailability of approximately 0.63% . The maximum absorption occurs approximately 1 hour after dosing .
Food significantly affects the absorption of risedronate. Administration half an hour before a meal reduces bioavailability by 55% compared to fasting conditions, while dosing 1 hour before a meal reduces bioavailability by 30% . This food effect necessitates specific administration instructions to optimize absorption and therapeutic efficacy .
Clinical Applications
Postmenopausal Osteoporosis
Risedronate sodium has demonstrated significant efficacy in both the prevention and treatment of postmenopausal osteoporosis . Four randomized, double-blind trials involving 4,873 patients with postmenopausal osteoporosis have shown that risedronate 5 mg once daily reduces the incidence of vertebral fractures by up to 65% and 49% relative to placebo after 1 and 3 years, respectively . These trials also demonstrated statistically significant improvements in bone mineral density (BMD) at the lumbar spine, femoral neck, and femoral trochanter compared to placebo .
In addition to reducing vertebral fracture risk, risedronate has shown efficacy in preventing hip fractures in elderly women with confirmed osteoporosis. A large trial involving 9,331 patients demonstrated a significant reduction in hip fracture risk with risedronate treatment . The drug has also been shown to prevent bone loss in women with recent menopause, as demonstrated in a study of 383 women .
Combination therapy with risedronate and estrogen has shown superior efficacy compared to estrogen alone. In a 12-month double-blind study involving 524 women with at least a 1-year history of menopause, risedronate 5 mg/day plus estrogen demonstrated greater benefits than estrogen monotherapy .
Glucocorticoid-Induced Osteoporosis
Glucocorticoid therapy is associated with significant bone loss and increased fracture risk. Two randomized, double-blind, and placebo-controlled 12-month studies involving a total of 518 patients have demonstrated that risedronate 5 mg/day can prevent or reverse bone loss in patients receiving glucocorticoid therapy . This application is particularly important given the widespread use of glucocorticoids in treating various inflammatory and autoimmune conditions .
Paget's Disease
Paget's disease is characterized by abnormal bone remodeling, resulting in enlarged and weakened bone structures. Risedronate sodium at a dose of 30 mg/day has shown efficacy in treating this condition . Non-comparative studies in patients with Paget's disease have demonstrated statistically significant reductions in mean serum levels of alkaline phosphatase (ALP), a marker of disease activity .
In these studies, ALP normalization rates ranged from 53.8% to 65% across two 84-day treatment cycles . Moreover, in a randomized, double-blind study involving 123 patients, risedronate 30 mg/day for 2 months evoked significantly greater serum ALP responses than etidronate 400 mg/day for 6 months, indicating superior efficacy .
Other Applications
Research has explored additional applications for risedronate sodium, including its use in treating osteoporosis in men. A study involving 284 men with primary osteoporosis demonstrated a statistically significant increase in BMD at the lumbar spine (4.5%, p < 0.0001) in patients treated with risedronate 35 mg once a week compared to placebo . This effect was evident after just 6 months of treatment (2.6%, p < 0.0001) .
Efficacy Data
Randomized Clinical Trials
Numerous randomized controlled trials (RCTs) have established the efficacy of risedronate sodium in various clinical scenarios. These trials, considered the gold standard for determining drug efficacy and safety, have consistently demonstrated the beneficial effects of risedronate on bone mineral density and fracture risk reduction .
Table 2: Key Efficacy Data from Clinical Trials
In postmenopausal osteoporosis, the primary endpoint of vertebral fracture incidence was significantly reduced with risedronate treatment compared to placebo . Similarly, improvements in BMD at various skeletal sites have been consistently observed across studies . In Paget's disease, normalization of biochemical markers of bone turnover has been demonstrated, indicating disease control .
Observational Studies
While RCTs provide robust evidence for efficacy, observational studies offer insights into real-world effectiveness. The REAL (RisedronatE and ALendronate) retrospective study, which included 34,000 patients, demonstrated the rapid effectiveness of risedronate in real clinical settings . After one year of therapy with risedronate 35 mg/week, the incidence of hip fractures (-43%, p = 0.01) and nonvertebral fractures (-18%, p = 0.03) was lower than in patients treated with alendronate 70 mg/week .
These observational findings complement the data from RCTs and suggest that the benefits observed in controlled clinical environments translate to real-world clinical practice . The rapid onset of fracture risk reduction is particularly noteworthy, as it suggests early protection against fragility fractures .
Risedronate sodium is one of several bisphosphonates used in clinical practice, each with distinct pharmacological properties and clinical applications. In terms of antiresorptive ability, risedronate has a relative potency approximately 2000 times higher than etidronate, which is considered the reference bisphosphonate . Only zoledronic acid, which is administered intravenously, has a higher biological relative potency .
Table 3: Comparison of Risedronate with Other Bisphosphonates
The REAL observational study provided a direct comparison between risedronate and alendronate in real clinical settings. After one year of therapy, patients treated with risedronate 35 mg/week had a lower incidence of hip fractures (-43%, p = 0.01) and nonvertebral fractures (-18%, p = 0.03) compared to those treated with alendronate 70 mg/week . This suggests potential differences in the onset and magnitude of fracture risk reduction between these two commonly prescribed oral bisphosphonates .
Current Research and Future Directions
Current research on risedronate sodium continues to explore its efficacy in various clinical scenarios and populations. Ongoing studies are investigating its use in pediatric patients with osteogenesis imperfecta, although preliminary findings suggest limitations in this application . The extended use of risedronate is also being explored, with protocols marking its efficacy even after seven years of treatment .
Future research directions may include the development of novel formulations or dosing regimens to enhance bioavailability and patient adherence. Given the food effect on absorption, strategies to mitigate this interaction could potentially improve therapeutic outcomes . Additionally, combination therapies with other bone-active agents represent an area of ongoing investigation .
Long-term safety concerns associated with bisphosphonate therapy, such as atypical femoral fractures and osteonecrosis of the jaw, remain subjects of continued surveillance and research. While these adverse events are rare, understanding risk factors and developing prevention strategies are important for optimizing the benefit-risk profile of long-term treatment .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume